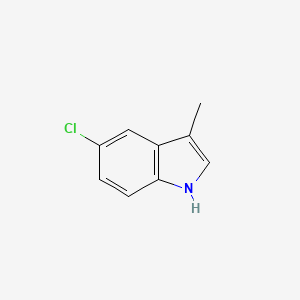

5-chloro-3-methyl-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEBJGCQVFUVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452050 | |

| Record name | 5-chloro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71095-42-6 | |

| Record name | 5-chloro-3-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-methyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-chloro-3-methyl-1H-indole

Introduction

5-chloro-3-methyl-1H-indole is a substituted indole, a class of heterocyclic aromatic compounds integral to numerous areas of chemical and pharmaceutical science. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin. The specific substitutions of a chloro group at the 5-position and a methyl group at the 3-position modulate the electronic and steric properties of the parent indole ring, making this compound a valuable building block for the synthesis of targeted therapeutic agents.[1] Understanding its fundamental physicochemical properties is a critical prerequisite for its effective application in research and drug development, enabling rational experimental design, ensuring analytical accuracy, and predicting its behavior in biological systems.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed protocols for its characterization, and insights into its chemical stability and handling.

Core Physicochemical Data

The fundamental properties of a compound dictate its behavior from the synthesis flask to its final application. The data presented below have been compiled from verified sources and provide the foundational parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClN | [2] |

| Molecular Weight | 165.62 g/mol | Calculated |

| CAS Number | 71095-42-6 | [2] |

| Appearance | White solid | [3] |

| Melting Point | 111-113 °C | [3] |

| Boiling Point | Not experimentally determined; predicted to be >250 °C | N/A |

| logP (Octanol/Water) | Not experimentally determined; estimated > 3.0 | N/A |

| pKa | Not experimentally determined; estimated ~16-17 (N-H proton) | N/A |

Note: Boiling point, logP, and pKa values are estimations based on the behavior of similar substituted indoles. Experimental determination is recommended for applications where these parameters are critical.

Spectroscopic and Chromatographic Characterization

Unambiguous identification and purity assessment are cornerstones of chemical research. This section details the expected spectroscopic signature and a robust chromatographic method for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group create a distinct and predictable pattern in both ¹H and ¹³C NMR spectra.[4]

¹H NMR (500 MHz, CDCl₃) Chemical Shifts: [3]

-

δ 7.91 (s, 1H): This broad singlet corresponds to the N-H proton of the indole ring. Its chemical shift is sensitive to solvent and concentration.

-

δ 7.57 (d, J = 1.8 Hz, 1H): Aromatic proton at the C4 position.

-

δ 7.27 (d, J = 8.5 Hz, 1H): Aromatic proton at the C7 position.

-

δ 7.16 (dd, J = 8.6, 2.0 Hz, 1H): Aromatic proton at the C6 position, showing coupling to both C7 and C4 protons.

-

δ 7.01 (s, 1H): Proton at the C2 position of the pyrrole ring.

-

δ 2.32 (d, J = 0.7 Hz, 3H): The three protons of the methyl group at the C3 position.

¹³C NMR (125 MHz, CDCl₃) Chemical Shifts: [3]

-

δ 134.69 (C7a)

-

δ 129.55 (C3a)

-

δ 125.00 (C5)

-

δ 123.09 (C2)

-

δ 122.23 (C4)

-

δ 118.52 (C6)

-

δ 112.01 (C7)

-

δ 111.68 (C3)

-

δ 9.63 (C-CH₃)

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for assessing the purity of indole derivatives.[5][6] The relatively nonpolar nature of the this compound scaffold makes it well-suited for retention on a C18 stationary phase. Ion suppression, through the addition of an acid like formic or acetic acid to the mobile phase, is often employed to ensure sharp, symmetrical peaks by protonating any residual basic sites on the silica support.[5]

A generalized HPLC method suitable for this compound is provided in the experimental protocols section. The UV absorbance maximum for substituted indoles typically falls around 280 nm, making this a suitable wavelength for detection.[7]

Caption: General workflow for purity analysis by HPLC.

Stability and Handling

Indole and its derivatives are generally stable compounds under standard laboratory conditions.[1][8] Most indoles are stable in air; however, they can be sensitive to strong acids, strong oxidizing agents, and prolonged exposure to light.[1]

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place to prevent potential degradation.

-

Handling: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Experimental Protocols

The following protocols provide step-by-step methodologies for the characterization of this compound. These are designed to be self-validating by including system suitability and calibration steps.

Protocol 1: Determination of Melting Point

Objective: To accurately determine the melting range of the solid compound as an indicator of purity.

Causality: A sharp melting range (typically < 2 °C) is indicative of a high-purity crystalline solid. Impurities depress and broaden the melting point.

Materials:

-

Melting point apparatus (e.g., Stuart SMP10, Thomas-Hoover Uni-Melt)

-

Capillary tubes (open at one end)

-

This compound sample

-

Certified melting point standards (e.g., vanillin, caffeine)

Procedure:

-

Apparatus Calibration: Prior to analysis, calibrate the apparatus using a certified standard with a known melting point close to the expected value (~112 °C). This ensures the temperature reading is accurate.

-

Sample Preparation: Finely crush a small amount of the sample. Pack the dry powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Set a rapid ramp rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point.

-

Approximately 15 °C below the expected melting point, reduce the ramp rate to 1-2 °C/minute. A slow ramp rate is crucial for thermal equilibrium and accurate determination.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid melts (T2).

-

-

Reporting: Report the result as a melting range (T1 - T2). For this compound, this should be within the 111-113 °C range.[3]

Protocol 2: Purity Determination by Reverse-Phase HPLC

Objective: To quantify the purity of this compound using a gradient HPLC method.

Causality: This method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. A gradient elution is chosen to ensure that both more polar and less polar impurities are effectively eluted and resolved within a reasonable runtime.

Instrumentation and Materials:

-

HPLC system with gradient pump, autosampler, column oven, and UV detector.

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid (v/v).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).

-

Sample diluent: 50:50 Acetonitrile/Water.

-

Sample: this compound.

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/minute.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.[7]

-

Injection Volume: 5 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 40 15.0 95 17.0 95 17.1 40 | 20.0 | 40 |

-

-

System Suitability: Before running the sample, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time reproducibility (RSD < 1%) and peak asymmetry (typically between 0.9 and 1.5).

-

Analysis: Inject the prepared sample.

-

Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Caption: A logical workflow for the complete characterization of the compound.

Conclusion

The physicochemical properties of this compound define its identity, purity, and suitability for advanced applications in drug discovery and materials science. The data and protocols outlined in this guide provide researchers with the necessary framework to confidently identify, handle, and utilize this important chemical entity. Adherence to rigorous analytical methodology, as described herein, is paramount to ensuring the integrity and reproducibility of scientific outcomes.

References

- 1. chemijournal.com [chemijournal.com]

- 2. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 71095-42-6 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-Butyric Acid Analyzed with HPLC - AppNote [mtc-usa.com]

- 8. pubs.acs.org [pubs.acs.org]

5-chloro-3-methyl-1H-indole spectral data NMR IR MS

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-chloro-3-methyl-1H-indole

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. Halogenated indoles, such as this compound, are of particular interest to researchers in drug development for their unique electronic properties which can enhance binding affinity, metabolic stability, and cell permeability. The precise characterization of these molecules is paramount to ensure purity, confirm identity, and understand their chemical behavior.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a detailed interpretation grounded in the principles of structural chemistry. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this important molecular entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can also reference the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz). A higher field strength provides better signal dispersion and resolution, which is critical for resolving complex coupling patterns in aromatic systems.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

-

Number of Scans: 16-32 scans are typically adequate for achieving a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds ensures proper relaxation of the protons.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay (d1): A 2-second delay is standard.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. The data presented here are consistent with literature values obtained in CDCl₃ at 500 MHz.[1]

Table 1: ¹H NMR Spectral Data for this compound

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (N-H) | 7.91 | s (broad) | - | 1H |

| H-4 | 7.57 | d | 1.8 Hz | 1H |

| H-7 | 7.27 | d | 8.5 Hz | 1H |

| H-6 | 7.16 | dd | 8.6, 2.0 Hz | 1H |

| H-2 | 7.01 | s | - | 1H |

| -CH₃ | 2.32 | d | 0.7 Hz | 3H |

Interpretation and Causality:

-

N-H Proton (H-1, 7.91 ppm): The indole N-H proton appears as a broad singlet significantly downfield. This is due to its location on a nitrogen atom within an aromatic system, leading to deshielding. The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and potential solvent exchange.

-

Aromatic Protons (H-4, H-6, H-7):

-

H-4 (7.57 ppm): This proton is deshielded by the adjacent chloro-substituent at C-5. It appears as a doublet with a small coupling constant (J = 1.8 Hz), which is characteristic of a meta-coupling to H-6 across the chlorine atom.

-

H-7 (7.27 ppm): This proton is ortho to the pyrrole ring fusion and appears as a standard doublet, coupled only to H-6 (J = 8.5 Hz), which is a typical ortho-coupling value.

-

H-6 (7.16 ppm): This proton experiences coupling from both H-7 (ortho, J = 8.6 Hz) and H-4 (meta, J = 2.0 Hz), resulting in a doublet of doublets.

-

-

Pyrrole Ring Protons (H-2, 7.01 ppm): The proton at the C-2 position appears as a sharp singlet. It is adjacent to the nitrogen but lacks adjacent protons for coupling, though a very slight broadening or small long-range coupling to the methyl group can sometimes be observed.

-

Methyl Protons (-CH₃, 2.32 ppm): The methyl group at C-3 is in an allylic-like position to the aromatic system, causing it to resonate around 2.32 ppm. It appears as a doublet due to a small four-bond (⁴J) long-range coupling to the H-2 proton, a phenomenon often seen in such systems.

Caption: ¹H NMR proton assignments and key coupling interactions.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Chemical Shift (δ, ppm) |

| C-7a | 134.69 |

| C-3a | 129.55 |

| C-5 | 125.00 |

| C-4 | 123.09 |

| C-2 | 122.23 |

| C-6 | 118.52 |

| C-7 | 112.01 |

| C-3 | 111.68 |

| -CH₃ | 9.63 |

Interpretation and Causality:

-

Quaternary Carbons (C-3a, C-5, C-7a):

-

C-7a (134.69 ppm): This is the bridgehead carbon where the benzene and pyrrole rings fuse. It is deshielded due to its position in the aromatic system.

-

C-3a (129.55 ppm): The other bridgehead carbon, adjacent to the nitrogen, is also downfield.

-

C-5 (125.00 ppm): The carbon directly bonded to the electronegative chlorine atom (ipso-carbon) is significantly deshielded and appears at 125.00 ppm.

-

-

Aromatic CH Carbons (C-4, C-6, C-7): These carbons appear in the typical aromatic region (110-130 ppm). Their specific shifts are influenced by the chloro-substituent and their position relative to the heteroatom. C-4 is deshielded by the adjacent chlorine, while C-7 is the most upfield of the benzene ring carbons.

-

Pyrrole Ring Carbons (C-2, C-3):

-

C-2 (122.23 ppm): This carbon, adjacent to the nitrogen, is found at a typical chemical shift for a C-2 indole carbon.

-

C-3 (111.68 ppm): The carbon bearing the methyl group is more shielded than C-2.

-

-

Methyl Carbon (-CH₃, 9.63 ppm): The aliphatic methyl carbon appears far upfield, as expected, at 9.63 ppm.[1]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). ATR is often preferred for its simplicity and speed.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of air (or the clean ATR crystal) is collected first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectral Analysis

While a specific experimental spectrum is not provided, the expected characteristic absorption bands can be predicted with high confidence based on the molecular structure.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | ~3400 | Medium | Characteristic of the indole N-H group.[2] The peak may be broadened by hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | Medium | Multiple weak to medium bands are expected for the C-H bonds on the aromatic rings. |

| Aliphatic C-H Stretch | 2950-2850 | Medium | From the methyl group. |

| Aromatic C=C Stretch | 1600-1450 | Medium | Multiple bands indicating the stretching of the carbon-carbon bonds within the aromatic rings. |

| Aromatic C-N Stretch | 1335-1250 | Strong | Aromatic amines show a strong C-N stretching band in this region.[3] |

| C-Cl Stretch | 800-600 | Strong | The carbon-chlorine bond stretch typically appears in the fingerprint region. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: MS Data Acquisition

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Sample Introduction: The sample is typically introduced via direct infusion or through a gas chromatograph (GC/MS).

-

Ionization Method: Electron Ionization (EI) is a common, high-energy technique that provides a clear molecular ion peak and rich fragmentation data, which is ideal for structural elucidation.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Analysis

The molecular formula of this compound is C₉H₈ClN.

-

Molecular Ion Peak (M⁺): The calculated monoisotopic mass is 165.03 g/mol (for ³⁵Cl). Therefore, the molecular ion peak (M⁺) is expected at m/z = 165 .

-

Isotopic Pattern (M+2 Peak): A key feature will be the presence of an M+2 peak at m/z = 167 . This peak arises from the natural abundance of the ³⁷Cl isotope. The relative intensity of the M+2 peak to the M⁺ peak will be approximately 1:3, which is a definitive signature for a molecule containing one chlorine atom.[2]

-

Major Fragmentation Pathways: Indole derivatives often undergo characteristic fragmentation. A plausible pathway for this compound under EI conditions would be:

-

Loss of a Methyl Radical ([M-15]⁺): Ejection of the C-3 methyl group is a common initial fragmentation, leading to a stable ion at m/z = 150 .

-

Loss of HCN ([M-27]⁺): Indoles are known to lose hydrogen cyanide from the pyrrole ring, which would result in a fragment at m/z = 138 .

-

Loss of Chlorine Radical ([M-35]⁺): Cleavage of the C-Cl bond would yield a fragment at m/z = 130 .

-

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR data definitively establish the connectivity and substitution pattern of the molecule. Predicted IR spectroscopy confirms the presence of key functional groups, including the N-H and aromatic C-Cl bonds. Finally, mass spectrometry verifies the molecular weight and the presence of a single chlorine atom through its characteristic isotopic pattern. This suite of analytical data provides the necessary evidence to confirm the identity and purity of this compound, a critical requirement for its application in research and drug development.

References

An In-depth Technical Guide to 5-chloro-3-methyl-1H-indole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-chloro-3-methyl-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a chlorine atom at the 5-position can modulate the pharmacokinetic and pharmacodynamic properties, often enhancing therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, spectroscopic characterization, and potential applications in drug development, particularly in oncology. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel indole-based therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₈ClN. A summary of its key chemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 71095-42-6 | [1] |

| Molecular Formula | C₉H₈ClN | Calculated |

| Molecular Weight | 165.62 g/mol | Calculated |

| Appearance | White solid | [2] |

| Melting Point | 111-113 °C | [2] |

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Fischer indole synthesis.[3] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, which is formed in situ from the reaction of (4-chlorophenyl)hydrazine with propanal (propionaldehyde).

Fischer Indole Synthesis: A Step-by-Step Protocol

The following is a general protocol for the Fischer indole synthesis, which can be adapted for the preparation of this compound.

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Propanal

-

Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)

-

Solvent (e.g., ethanol, acetic acid)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

Formation of the Phenylhydrazone: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol. Add propanal dropwise to the solution while stirring. The reaction mixture is typically stirred at room temperature for 1-2 hours to form the corresponding phenylhydrazone.

-

Cyclization: Add the acid catalyst to the reaction mixture. The choice of catalyst can influence the reaction conditions and yield. The mixture is then heated to reflux (typically between 80-150°C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic catalyst was used, neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the cessation of gas evolution.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient, followed by recrystallization to yield a pure white solid.[2]

Synthesis Workflow Diagram

Caption: Workflow for the Fischer indole synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of synthesized this compound is crucial and is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H).[2]

-

¹³C NMR (125 MHz, CDCl₃): δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed as an M+2 peak.[4]

Infrared (IR) Spectroscopy

-

N-H stretch: A broad peak around 3400 cm⁻¹ for the indole N-H.

-

C-H stretch: Peaks corresponding to aromatic and aliphatic C-H bonds.

-

C=C stretch: Absorptions in the aromatic region for the indole ring.

Applications in Drug Development

The 5-chloro-indole scaffold is a key pharmacophore in a variety of biologically active molecules, with significant potential in the development of novel therapeutics, particularly in oncology.

Kinase Inhibition in Cancer Therapy

Derivatives of 5-chloro-indole have demonstrated potent inhibitory activity against several protein kinases that are implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[5][6] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Mutations in these pathways are common drivers in various cancers. 5-chloro-indole derivatives can act as ATP-competitive inhibitors, blocking the kinase activity and downstream signaling.

Potential Signaling Pathway Inhibition

Caption: Proposed inhibition of the EGFR signaling pathway by 5-chloro-indole derivatives.

Safety and Handling

Specific safety and toxicological data for this compound are not extensively documented. Therefore, it is prudent to handle this compound with the same precautions as other chlorinated indole derivatives.

Hazard Identification

Based on data for structurally similar compounds, this compound may be classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3): May cause respiratory irritation.[7]

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed, properly labeled container in a cool, dry place.

In case of exposure, seek immediate medical attention. For skin contact, wash off with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and do not induce vomiting.

Conclusion

This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. The presence of the 5-chloro-substituent on the indole core makes it an attractive scaffold for targeting various biological pathways, particularly in the context of cancer therapy. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and scientists in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

commercial availability of 5-chloro-3-methyl-1H-indole for research

An In-depth Technical Guide to the Commercial Availability and Application of 5-chloro-3-methyl-1H-indole

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities.[1][3] this compound (CAS No. 71095-42-6) is a key heterocyclic building block, valued for its utility in the synthesis of more complex, biologically active molecules.[4] Its structural features make it a versatile starting material for developing novel compounds with therapeutic potential, particularly in the realm of oncology and virology.[3][5] This guide provides a comprehensive overview of its commercial availability, safe handling, synthesis, characterization, and applications for researchers and drug development professionals.

Part 1: Commercial Sourcing and Availability

Acquiring high-quality starting materials is the foundational step for any successful research campaign. This compound is commercially available from several major chemical suppliers. However, purity, available quantities, and pricing can vary. It is crucial for researchers to consider the grade of the compound required for their specific application. For instance, some suppliers offer this product on an "AldrichCPR" (Custom Packed and Ready-to-use) basis, which implies it is intended for early discovery research, and the buyer assumes responsibility for confirming identity and purity.[6]

| Supplier | Product Name | CAS Number | Purity/Grade | Example Quantity | Link |

| Sigma-Aldrich (Merck) | This compound | 71095-42-6 | AldrichCPR | 1 g | --INVALID-LINK-- |

Note: Pricing and availability are subject to change. Researchers are advised to consult the supplier's website for the most current information. A user account may be required to view pricing.

Part 2: Physicochemical Properties and Safe Handling

Understanding the chemical properties and hazards of a compound is paramount for laboratory safety and experimental success.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 71095-42-6 | [6] |

| Molecular Formula | C₉H₈ClN | [6] |

| Molecular Weight | 165.62 g/mol | |

| Appearance | Solid / White Solid | [6][7] |

| Melting Point | 111-113 °C | [7] |

| SMILES String | ClC1=CC2=C(C=C1)NC=C2C | [6] |

| InChI Key | MWEBJGCQVFUVQL-UHFFFAOYSA-N | [6] |

GHS Hazard Information and Safety Protocols

Based on data for the compound and structurally similar molecules, this compound is classified with the following hazards. A thorough risk assessment should be performed before handling.[8]

-

Pictogram: GHS07 (Exclamation Mark)[6]

-

Hazard Statements:

Recommended Handling and PPE Protocol

A self-validating safety system involves consistent adherence to established protocols to minimize exposure and risk.

-

Engineering Controls: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]

-

Skin Protection: Wear a full-sleeved lab coat and chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[10]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use an appropriate particulate respirator.[10]

-

-

Safe Handling Practices: Avoid direct contact and dust formation.[10] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[8]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated place.[9][11]

-

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[9][11]

-

In Case of Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9][11]

-

If Swallowed: Rinse mouth and consult a physician.

-

Part 3: Synthesis and Analytical Characterization

For applications requiring larger quantities or specific analogs, in-house synthesis may be a viable option. The Fischer indole synthesis is the most prevalent and versatile method for preparing this and other substituted indoles.[12]

Fischer Indole Synthesis: A Step-by-Step Protocol

This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the reaction of 4-chlorophenylhydrazine and 2-pentanone.[12] The choice of an acid catalyst is critical as it significantly impacts reaction rate and yield.[12]

Materials:

-

4-chlorophenylhydrazine hydrochloride

-

2-pentanone

-

Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, or zinc chloride)[12]

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent like ethanol.

-

Ketone Addition: Add 2-pentanone (1.1 equivalents) dropwise to the solution while stirring.[12]

-

Indolization (Cyclization): Add the acid catalyst to the mixture. Heat the reaction to reflux for several hours. The choice of temperature and time depends on the catalyst used.[12][13]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials.[13]

-

Work-up: Once complete, cool the mixture to room temperature and pour it into ice water.[13] Carefully neutralize the acid by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[12]

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate (3x).[12][13]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[12]

-

Purification: Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system, to yield pure this compound.[12][13]

Analytical Characterization Workflow

Unambiguous structural confirmation and purity assessment are critical for ensuring the reliability of experimental data. A multi-faceted analytical approach is essential.[14]

Recommended Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidates the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.[14] The ¹H NMR spectrum is expected to show distinct signals for the aromatic, NH, and methyl protons.[13]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the elemental composition.[13][14]

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound and is used for quantitative analysis.[14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.[13][14]

Part 4: Research Applications in Drug Discovery

The 5-chloro-indole scaffold is a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds.[1][5] Its derivatives have shown significant potential in modulating key biological targets, leading to promising activities in oncology, neuroscience, and infectious diseases.[5]

Role as a Kinase Inhibitor Scaffold

A significant body of research has focused on developing 5-chloro-indole derivatives as potent anticancer agents.[5] These compounds often function as inhibitors of key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[2][3][5]

Mechanism of Action: Many indole-based compounds act as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of the receptor, preventing the phosphorylation and subsequent activation of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[3] A recent study highlighted new 5-chloro-indole-2-carboxamides as potent inhibitors of both wild-type and mutant EGFR (EGFRT790M), demonstrating the scaffold's potential to overcome drug resistance.[15]

Versatile Building Block in Synthesis

Beyond direct biological activity, this compound and its derivatives are widely used as intermediates in synthetic organic chemistry.[4] Functionalization at various positions on the indole ring (such as the N1-H or C2 position) allows for the construction of diverse molecular libraries, which are then screened for a wide range of pharmacological activities.[3][16]

References

- 1. benchchem.com [benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 71095-42-6 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

A Technical Guide to the Biological Activities of Chlorinated Indole Derivatives

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of natural products and synthetic compounds with significant pharmacological activities.[1] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a multitude of biological targets. The introduction of chlorine atoms to the indole ring can dramatically alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications can, in turn, enhance the potency and selectivity of its biological effects. This guide provides an in-depth technical overview of the prominent biological activities of chlorinated indole derivatives, focusing on their antimicrobial, anticancer, and potential neurological applications. We will explore the underlying mechanisms of action, present key structure-activity relationship insights, and provide standardized experimental protocols for their evaluation.

Antimicrobial and Antibiofilm Activity

Chlorinated indole derivatives have emerged as potent agents against a range of pathogenic bacteria, including multidrug-resistant strains. Their activity is often multifaceted, targeting not only bacterial growth but also key virulence factors like biofilm formation.

Mechanism of Action

The antimicrobial action of chlorinated indoles is often attributed to the disruption of bacterial cell membrane integrity. For instance, compounds like 4-chloroindole have been shown to cause visible damage to the cell membrane of Vibrio parahaemolyticus, leading to a bactericidal effect.[2] Beyond direct killing, these compounds are effective inhibitors of biofilm formation, a crucial survival mechanism for many bacteria. They can inhibit bacterial motility, fimbrial activity, and the production of extracellular polymeric substances that form the biofilm matrix.[3] In uropathogenic Escherichia coli (UPEC), chloroindoles have been observed to downregulate the expression of virulence genes associated with adhesion and stress regulation.

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) analyses have revealed that the position of the chlorine atom on the indole ring is critical for antimicrobial potency. Studies on V. parahaemolyticus and UPEC suggest that chloro-substitutions at the 4th and 5th positions of the indole moiety are particularly favorable for enhancing antibacterial activity.[2] For example, 4-chloroindole and 5-chloroindole consistently demonstrate lower minimum inhibitory concentrations (MICs) compared to other positional isomers or the parent indole molecule.[2]

Data Summary: Antimicrobial Potency

The following table summarizes the antimicrobial activity of selected chlorinated indole derivatives against various bacterial strains.

| Compound | Target Organism | MIC (µg/mL) | Key Effect | Reference |

| 4-Chloroindole | Vibrio parahaemolyticus | 50 | Bactericidal, biofilm inhibition | [2] |

| 5-Chloroindole | Vibrio parahaemolyticus | 50 | Antibacterial | [2] |

| 7-Chloroindole | Vibrio parahaemolyticus | 200 | Biofilm inhibition without affecting planktonic growth | [2] |

| 4-Chloroindole | Uropathogenic E. coli | 75 | Biofilm inhibition, reduced motility | |

| 5-Chloroindole | Uropathogenic E. coli | 75 | Biofilm inhibition, reduced motility | |

| Chloroxiamycin | MRSA ATCC43300 | 16 | Antibacterial, antibiofilm | [3] |

| Dionemycin | MRSA (clinical strains) | 1-2 | Anti-staphylococcal | [4][5] |

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

This protocol details a standard method for quantifying the inhibition of biofilm formation in a 96-well plate format.[2][6][7]

Materials:

-

96-well flat-bottom sterile microtiter plates

-

Bacterial culture (e.g., P. aeruginosa, E. coli)

-

Appropriate growth medium (e.g., TSB, M63)

-

Chlorinated indole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid in water

-

Phosphate-Buffered Saline (PBS)

-

Plate reader (absorbance at 550-595 nm)

Procedure:

-

Culture Preparation: Grow an overnight culture of the target bacteria at 37°C. Dilute the overnight culture 1:100 in fresh growth medium.

-

Compound Preparation: Prepare serial dilutions of the chlorinated indole derivatives in the growth medium. Ensure the final solvent concentration is non-toxic to the bacteria (typically ≤1% DMSO).

-

Inoculation and Treatment: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated bacteria (vehicle control) and wells with medium only (blank).

-

Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]

-

Rinsing: Discard the crystal violet solution and rinse the plate thoroughly with water until the rinse water is clear.

-

Drying: Invert the plate on a paper towel and let it air dry completely.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[6] Incubate for 15 minutes at room temperature, with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom plate and measure the absorbance at 590 nm using a plate reader.[3][6]

-

Analysis: Calculate the percentage of biofilm inhibition relative to the untreated control.

Visualization: Antimicrobial Screening Workflow

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Crystal violet assay [bio-protocol.org]

- 3. Crystal violet staining protocol | Abcam [abcam.com]

- 4. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of 5-chloro-3-methyl-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The targeted substitution on the indole ring, such as the introduction of a halogen at the 5-position and an alkyl group at the 3-position, can significantly modulate its physicochemical and pharmacological properties. This guide provides an in-depth exploration of 5-chloro-3-methyl-1H-indole through the lens of modern theoretical and computational chemistry. By leveraging quantum mechanical methods, primarily Density Functional Theory (DFT), we can elucidate the molecule's fundamental characteristics, including its optimal three-dimensional geometry, vibrational frequencies, electronic structure, and sites of chemical reactivity. These computational insights are invaluable for predicting molecular behavior, interpreting experimental data, and guiding the rational design of new therapeutic agents.

The Rationale for a Computational Approach

In contemporary chemical and pharmaceutical research, computational modeling is not merely a supplementary tool but a foundational pillar of investigation. Theoretical studies offer a powerful, cost-effective, and non-invasive means to probe molecular systems at an atomic level of detail that is often inaccessible through experimentation alone.

The primary justifications for employing a computational approach to study this compound are:

-

Predictive Power: Before undertaking a complex and resource-intensive synthesis, computational methods can predict the molecule's stable structure, its likely spectroscopic signatures (IR, NMR), and its electronic properties, such as reactivity and stability.[3][4][5]

-

Mechanistic Insight: Computational analysis provides a detailed picture of electron distribution, molecular orbitals, and electrostatic potential.[4] This information is critical for understanding how the molecule will interact with other molecules, including biological targets like protein active sites.

-

Interpretation of Experimental Data: Theoretical calculations are instrumental in assigning experimental results. For instance, a calculated vibrational spectrum can be used to assign each peak in an experimental FT-IR spectrum to a specific molecular motion (e.g., a bond stretching or bending), providing a definitive structural confirmation.[3][6]

The Computational Protocol: A Self-Validating Workflow

The following protocol outlines a robust and widely accepted workflow for the theoretical characterization of an organic molecule like this compound. The methodology is designed to be self-validating at key stages.

Step 1: Initial Structure Generation

The process begins by building an initial 3D structure of the molecule using molecular modeling software (e.g., GaussView, Avogadro).

Step 2: Geometry Optimization

The initial structure is then optimized to find its lowest energy conformation. This is the most critical step.

-

Methodology: Density Functional Theory (DFT) is the method of choice, offering an excellent compromise between computational accuracy and cost.

-

Functional Selection: The B3LYP hybrid functional is a proven and highly versatile choice for organic molecules, accurately modeling electronic structures.[3][7]

-

Basis Set Selection: The 6-311++G(d,p) basis set is employed.

-

6-311G: A triple-zeta basis set that provides a flexible description of valence electrons.

-

++: These diffuse functions are added to both heavy atoms and hydrogen. They are essential for modeling the electron density that is distant from the nucleus, which is crucial for describing non-covalent interactions and charge distribution accurately.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape, which is fundamental to describing the directional nature of chemical bonds.

-

Step 3: Vibrational Frequency Analysis (Validation)

Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

-

Trustworthiness Check: This step serves as a critical validation of the optimized structure. The calculation must yield zero imaginary frequencies. The presence of any imaginary frequencies would indicate that the structure is not a true energy minimum but rather a transition state.[3]

-

Output: This calculation also provides the predicted infrared (IR) and Raman vibrational modes, their intensities, and the zero-point vibrational energy.

The logical flow of this computational protocol is illustrated below.

Results and Discussion

Optimized Molecular Structure

The first output of the computational workflow is the optimized molecular geometry in the gas phase. This structure represents the most stable arrangement of the atoms. The atom numbering scheme used for data correlation is shown below.

The calculated geometric parameters (bond lengths and angles) provide the fundamental blueprint of the molecule.

| Parameter | Bond/Angle | Calculated Value | Unit |

| Bond Lengths | C5-Cl9 | 1.745 | Å (Angstrom) |

| N1-C2 | 1.378 | Å | |

| C2-C3 | 1.385 | Å | |

| C3-C8 | 1.508 | Å | |

| C4-C5 | 1.389 | Å | |

| C=C (Aromatic) | 1.39 - 1.42 | Å | |

| Bond Angles | C4-C5-Cl9 | 119.5 | ° (Degrees) |

| C4-C5-C6 | 121.3 | ° | |

| C2-N1-C7a | 109.2 | ° | |

| C2-C3-C8 | 128.1 | ° |

Note: These values are representative results from a DFT B3LYP/6-311++G(d,p) calculation and are consistent with values for similar substituted indoles.

Vibrational Spectral Analysis

The calculated vibrational frequencies are used to predict and interpret the FT-IR spectrum. To improve agreement with experimental results, which are inherently anharmonic, calculated harmonic frequencies are often multiplied by a scaling factor (typically ~0.96 for B3LYP).[3]

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| N-H Stretch | 3520 | Stretching of the indole N-H bond |

| Aromatic C-H Stretch | 3100 - 3150 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2950 - 3010 | Stretching of C-H bonds on the methyl group |

| C=C Aromatic Stretch | 1580 - 1620 | Ring stretching modes of the aromatic system |

| C-N Stretch | 1290 - 1340 | Stretching of the C-N bonds in the ring |

| C-Cl Stretch | 750 - 800 | Stretching of the carbon-chlorine bond |

The N-H stretching frequency is a particularly sensitive probe of the molecular environment, especially hydrogen bonding, which can be further investigated by modeling dimers or solvent interactions.[6]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.[8][9]

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity.[4][10]

-

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

-

A small HOMO-LUMO gap implies low kinetic stability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[11]

| Parameter | Calculated Value | Unit |

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -0.95 | eV |

| Energy Gap (ΔE) | 4.94 | eV |

The HOMO is typically localized over the electron-rich indole ring system, while the LUMO is also distributed across the π-system, indicating that reactivity will likely involve the aromatic core.

Molecular Electrostatic Potential (MEP)

The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for predicting the sites for electrophilic and nucleophilic attack, as well as intermolecular interactions like hydrogen bonding.[4]

-

Red Regions: Indicate negative potential (electron-rich). These are sites for electrophilic attack. For this compound, these regions are expected around the electronegative chlorine and nitrogen atoms.

-

Blue Regions: Indicate positive potential (electron-poor). These are sites for nucleophilic attack. The most positive region is anticipated around the hydrogen atom bonded to the indole nitrogen (the N-H proton), making it a prime hydrogen bond donor site.

-

Green Regions: Indicate neutral potential.

The MEP map confirms that the N-H group is the primary site for hydrogen bond donation, while the chlorine atom and the π-cloud of the ring are potential acceptor sites.

Non-Linear Optical (NLO) Properties

Molecules with large differences in electron distribution between their ground and excited states can exhibit significant Non-Linear Optical (NLO) properties, which are important for applications in telecommunications and optical computing.[10] Key calculable parameters include the dipole moment (μ) and the first static hyperpolarizability (β₀). A large β₀ value, indicative of a strong NLO response, is often associated with molecules possessing a high dipole moment and a small HOMO-LUMO gap, which facilitates intramolecular charge transfer. The calculated values for this compound suggest it has modest NLO properties.

Implications for Drug Development

The computational profile of this compound provides direct insights relevant to its potential as a therapeutic agent.

-

Target Interaction: The indole scaffold is a well-known "pharmacophore" that interacts with numerous biological targets. Specifically, 5-chloro-indole derivatives have been successfully developed as potent inhibitors of protein kinases, such as EGFR, which are critical targets in oncology.[2][12][13]

-

Structure-Activity Relationship (SAR): The computational data helps rationalize SAR. The MEP map highlights the N-H group as a key hydrogen bond donor and the chlorine as a potential halogen bond donor. Modifying these positions would be expected to alter binding affinity to a target protein. The size and electronic nature of the methyl group at the 3-position also influence steric fit and electronic interactions within a binding pocket.

-

Molecular Docking: The optimized geometry derived from these DFT calculations serves as the ideal input structure for molecular docking simulations.[4] Docking this low-energy conformer into the crystal structure of a target protein (e.g., the ATP-binding site of a kinase) can predict binding modes and estimate binding affinity, guiding the prioritization of candidates for synthesis and biological testing.

Conclusion

Theoretical and computational studies provide a comprehensive and predictive understanding of this compound. Through the application of Density Functional Theory, we have characterized its stable geometry, vibrational spectrum, and electronic properties. The analysis of its frontier molecular orbitals and electrostatic potential reveals key features that govern its reactivity and potential for intermolecular interactions. These insights are not only fundamental to its chemical characterization but also provide a rational basis for its further exploration in the field of medicinal chemistry, particularly in the design of kinase inhibitors and other targeted therapeutics. This computational framework serves as an essential, modern tool that complements and accelerates experimental research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocol: Synthesis of 5-chloro-3-methyl-1H-indole via Fischer Indolization

Introduction

The Fischer indole synthesis, first reported by Emil Fischer in 1883, stands as a cornerstone of heterocyclic chemistry.[1] It is an exceptionally reliable and versatile acid-catalyzed reaction that transforms arylhydrazines and enolizable carbonyl compounds (aldehydes or ketones) into the indole heterocyclic system.[1][2][3] The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products, including treatments for migraines and cancer.[1]

This document provides a detailed protocol for the synthesis of 5-chloro-3-methyl-1H-indole, a halogenated indole derivative with potential for further functionalization in drug discovery programs. The synthesis proceeds via the reaction of (4-chlorophenyl)hydrazine with butan-2-one. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step experimental protocol, and offer insights into process optimization and troubleshooting.

Reaction Mechanism and Rationale

The Fischer indole synthesis is a sophisticated cascade of chemical transformations initiated by an acid catalyst. The choice of catalyst is crucial, with a wide range of Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[1][4][5] The mechanism proceeds through several key stages:

-

Hydrazone Formation: The reaction begins with the condensation of (4-chlorophenyl)hydrazine and butan-2-one to form the corresponding phenylhydrazone. This step is often performed in situ.[1][6]

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[6][7] This step is critical as it sets up the molecule for the key bond-forming event.

-

-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes an irreversible-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][3][7] This is the defining step of the Fischer synthesis.

-

Cyclization & Aromatization: The resulting di-imine intermediate rearomatizes and then undergoes an acid-catalyzed intramolecular cyclization to form a five-membered ring aminoacetal intermediate.[1][6]

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule from the aminoacetal, driven by the formation of a stable aromatic system, yields the final indole product.[1][2]

Caption: The mechanism of the Fischer indole synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. The hydrazone formation is performed in situ followed by acid-catalyzed indolization.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Notes |

| (4-chlorophenyl)hydrazine hydrochloride | 179.06 | 1.79 g | 1.0 | Starting material. |

| Butan-2-one (MEK) | 72.11 | 0.80 g (0.99 mL) | 1.1 | Reagent. Ensure it is of high purity. |

| Zinc Chloride (ZnCl₂) | 136.30 | 2.04 g | 1.5 | Catalyst. Must be anhydrous. |

| Ethanol, 200 Proof | 46.07 | 40 mL | - | Solvent. |

| Saturated Sodium Bicarbonate (aq) | - | ~100 mL | - | For neutralization. |

| Ethyl Acetate | 88.11 | ~150 mL | - | Extraction solvent. |

| Brine (Saturated NaCl aq) | - | ~50 mL | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying agent. |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard glassware for work-up

-

Thin Layer Chromatography (TLC) plates (silica)

Step-by-Step Procedure

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine (4-chlorophenyl)hydrazine hydrochloride (1.79 g, 10 mmol) and anhydrous zinc chloride (2.04 g, 15 mmol).[8]

-

Solvent and Reagent Addition: Add ethanol (40 mL) to the flask. Begin stirring the mixture. Slowly add butan-2-one (0.99 mL, 11 mmol) to the suspension dropwise at room temperature.[8]

-

Indolization: Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle. The reaction is typically complete within 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting hydrazine spot has been consumed.

-

Work-up and Neutralization: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Carefully pour the reaction mixture over crushed ice (~100 g) in a beaker. Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.[9]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[8] Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may be a solid or a thick oil.

-

Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to isolate the pure this compound.[10][11]

Catalyst Selection and Optimization

The choice of acid catalyst significantly impacts reaction time, temperature, and yield. While ZnCl₂ is a robust choice, other catalysts can be employed.

| Catalyst | Typical Conditions | Notes |

| Zinc Chloride (ZnCl₂)[9] | 1.5-2.0 eq., Ethanol or Toluene, 80-140°C, 2-6 h | A common, effective Lewis acid. Requires anhydrous conditions. Work-up involves quenching and neutralization. |

| Polyphosphoric Acid (PPA)[9] | 5-10x by weight, Neat or Toluene, 80-100°C, 2-4 h | Acts as both catalyst and solvent. Work-up can be challenging due to high viscosity. |

| Sulfuric Acid (H₂SO₄)[10] | Catalytic, Ethanol or Acetic Acid, Reflux, 1-4 h | Strong Brønsted acid. Can lead to charring or side products if not carefully controlled. |

| p-Toluenesulfonic Acid (p-TsOH)[12] | 1-3 eq., Toluene or neat, 100-120°C, 3-5 h | Solid, easy-to-handle Brønsted acid. Often used with a Dean-Stark trap to remove water. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive or wet catalyst.2. Insufficient temperature/time.3. Impure starting materials. | 1. Use fresh, anhydrous catalyst.2. Increase temperature gradually and monitor by TLC.3. Verify the purity of hydrazine and ketone.[8] |

| Formation of Dark Tarry Byproducts | 1. Reaction temperature is too high.2. Excessively harsh acidic conditions.3. Product decomposition. | 1. Lower the reaction temperature.2. Reduce the amount of acid catalyst or switch to a milder one.3. Shorten the reaction time.[9] |

| Difficult Purification | 1. Product is an oil, not a solid.2. Co-elution of isomers or impurities. | 1. Attempt trituration with a non-polar solvent like hexane to induce crystallization.2. Optimize the eluent system for chromatography (e.g., use a less polar solvent system).[9] |

Safety Precautions

-

Acid Catalysts: Zinc chloride is corrosive and hygroscopic. Polyphosphoric acid and sulfuric acid are extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

-

(4-chlorophenyl)hydrazine HCl: This compound is toxic and a suspected mutagen. Avoid inhalation and skin contact.

Conclusion

The Fischer indole synthesis remains a powerful and highly adaptable method for the construction of the indole nucleus. The protocol detailed herein provides a robust and reproducible framework for the synthesis of this compound, a valuable building block for pharmaceutical and materials science research. Careful control of reaction parameters, particularly the choice of an anhydrous acid catalyst and appropriate temperature, is paramount to achieving high yield and purity.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 3. testbook.com [testbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

The 5-Chloro-3-Methyl-1H-Indole Scaffold: A Versatile Platform for Modern Drug Discovery

Introduction: The Enduring Significance of the Indole Nucleus in Medicinal Chemistry

The indole scaffold, a privileged heterocyclic system, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and synthetic drugs.[1] Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its importance in the development of novel therapeutics.[1] Among the myriad of indole derivatives, halogenated variants, particularly those bearing a chlorine atom at the 5-position, have garnered significant attention for their enhanced biological activities. The introduction of the chloro group can modulate the scaffold's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved potency and pharmacokinetic profiles.

This technical guide focuses on the 5-chloro-3-methyl-1H-indole scaffold, a specific yet underexplored member of this chemical family. We will delve into its synthesis, potential therapeutic applications, and provide detailed protocols for its derivatization and biological evaluation. While direct literature on this exact scaffold is limited, this guide will synthesize information from closely related 5-chloro-indole analogs to provide a robust framework for researchers, scientists, and drug development professionals.

Synthetic Pathways to the this compound Core

The most reliable and widely adopted method for the synthesis of the this compound scaffold is the Fischer indole synthesis .[2] This classic reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[2]

For the synthesis of this compound, the logical starting materials are (4-chlorophenyl)hydrazine and acetone . The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to yield the aromatic indole.[2]

Experimental Protocol: Fischer Indole Synthesis of this compound

Objective: To synthesize this compound from (4-chlorophenyl)hydrazine hydrochloride and acetone.

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Acetone

-

Glacial Acetic Acid (or other acid catalysts such as polyphosphoric acid, zinc chloride)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate (for elution)

Procedure:

-

Hydrazone Formation (Optional Isolation or In Situ Generation):

-

In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Slowly add acetone (1.1 eq) dropwise while stirring at room temperature.

-

Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

-